molecular formula C7H10N4O3 B1600259 4,6-Dimethoxy-2-pyrimidinyl urea CAS No. 151331-81-6

4,6-Dimethoxy-2-pyrimidinyl urea

Cat. No.: B1600259
CAS No.: 151331-81-6
M. Wt: 198.18 g/mol
InChI Key: BNOVYBVKWYHEMQ-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-pyrimidinyl urea is a synthetic organic compound with the molecular formula C7H10N4O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

The primary target of 4,6-Dimethoxy-2-pyrimidinyl urea is the plant enzyme, acetolactate synthase, also known as acetohydroxy acid synthase (ALS/AHAS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential for plant growth .

Mode of Action

This compound acts by inhibiting the activity of ALS/AHAS . This inhibition disrupts the biosynthesis of the branched-chain amino acids, leading to a deficiency of these essential amino acids in the plant. This deficiency ultimately inhibits the growth of the plant .

Biochemical Pathways

The compound affects the biochemical pathway responsible for the synthesis of branched-chain amino acids. Specifically, it inhibits the conversion of pyruvate and 2-ketobutyrate to 2-acetolactate and 2-aceto-2-hydroxybutyrate, respectively, by inhibiting the enzyme ALS/AHAS . This inhibition disrupts the downstream synthesis of the amino acids valine, leucine, and isoleucine, which are crucial for plant growth .

Result of Action

The inhibition of ALS/AHAS by this compound leads to a deficiency of branched-chain amino acids in the plant. This deficiency disrupts protein synthesis and plant growth, leading to the death of the plant . This makes this compound an effective herbicide.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s photodegradation may be affected by the presence of soil surrogates such as silica and clay minerals . These minerals can retain and protect the compound from photodegradation, thereby influencing its efficacy as a herbicide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2-pyrimidinyl urea typically involves the reaction of 2-amino-4,6-dimethoxy pyrimidine with phenyl chloroformate in an inert solvent in the presence of an acid receptor . The reaction proceeds as follows:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

    Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, and cyanamide is added for a condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods focus on achieving high yields and purity while minimizing impurities that could affect the final product’s quality .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2-pyrimidinyl urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted pyrimidine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethoxy-2-pyrimidinyl urea: Known for its unique chemical structure and biological activities.

    2-Amino-4,6-dimethoxy pyrimidine: A precursor in the synthesis of this compound.

    Phenyl chloroformate: Used in the synthesis of various pyrimidine derivatives.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to interact with various biological targets effectively. Its dual methoxy groups at positions 4 and 6 of the pyrimidine ring contribute to its distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

(4,6-dimethoxypyrimidin-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-13-4-3-5(14-2)10-7(9-4)11-6(8)12/h3H,1-2H3,(H3,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOVYBVKWYHEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431580
Record name 4,6-Dimethoxy-2-pyrimidinyl urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151331-81-6
Record name 4,6-Dimethoxy-2-pyrimidinyl urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151331816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dimethoxy-2-pyrimidinyl urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4,6-dimethoxypyrimidin-2-yl) urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,6-DIMETHOXY-2-PYRIMIDINYL UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8U4ORB14O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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